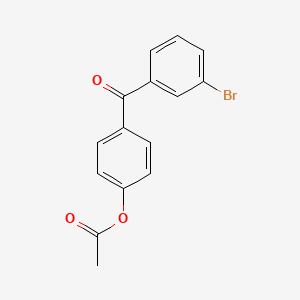

4-Acetoxy-3'-bromobenzophenone

Overview

Description

4-Acetoxy-3’-bromobenzophenone is an organic compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . It is also known by its IUPAC name, 4-(3-bromobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a bromine atom attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-bromobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Acetoxy-3’-bromobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-bromobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenone derivatives.

Reduction: Formation of 4-hydroxy-3’-bromobenzophenone.

Oxidation: Formation of 4-carboxy-3’-bromobenzophenone.

Scientific Research Applications

4-Acetoxy-3’-bromobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-bromobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The benzophenone core can engage in π-π interactions with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

4-Acetoxybenzophenone: Lacks the bromine atom, resulting in different reactivity and biological properties.

3’-Bromobenzophenone: Lacks the acetoxy group, affecting its solubility and chemical behavior.

4-Hydroxy-3’-bromobenzophenone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and potential biological activities.

Uniqueness

4-Acetoxy-3’-bromobenzophenone is unique due to the presence of both the acetoxy group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

4-Acetoxy-3'-bromobenzophenone (C15H11BrO3) is a synthetic organic compound belonging to the benzophenone family. Its unique structure, characterized by an acetoxy group and a bromine atom, imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, detailing its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H11BrO3

- Molecular Weight : 319.15 g/mol

- Melting Point : 113-114°C

The presence of the acetoxy group allows for hydrolysis under certain conditions, leading to the formation of phenolic derivatives, which may modulate enzyme activity. The bromine atom enhances the compound's reactivity through halogen bonding, influencing its binding affinity to various molecular targets.

Research indicates that this compound interacts with several biological targets, particularly enzymes involved in drug metabolism such as cytochrome P450 enzymes. This interaction can influence cellular processes by modulating signaling pathways and gene expression, potentially impacting cellular metabolism and function.

Key Mechanisms:

- Hydrolysis : The acetoxy group can be hydrolyzed to release acetic acid, affecting enzyme interactions.

- Halogen Bonding : The bromine atom participates in halogen bonding, enhancing binding affinities to biological targets.

- π-π Interactions : The benzophenone core engages in π-π interactions with aromatic residues in proteins, affecting their function.

Enzyme Interaction

Studies have demonstrated that this compound can influence various enzymes:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Acetoxy-4'-chlorobenzophenone | C15H11ClO3 | Contains chlorine instead of bromine |

| 3-Acetoxy-4'-fluorobenzophenone | C15H11FO3 | Fluorine substitution alters electronic properties |

| 4-Acetoxy-4'-bromobenzophenone | C15H11BrO3 | Similar structure but differs in substitution position |

The presence of bromine in this compound allows for specific substitution reactions that are less favorable with chlorine or fluorine due to their differing electronegativities and steric effects.

Case Studies and Research Findings

Although detailed case studies specifically on this compound are scarce, its biological activity has been inferred from related compounds and preliminary studies. For instance:

- Antitumor Screening : Preliminary screenings suggest potential antitumor properties analogous to other benzophenone derivatives.

- Enzymatic Studies : Investigations into its interaction with cytochrome P450 enzymes indicate a possible role in drug metabolism modulation.

Properties

IUPAC Name |

[4-(3-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQVISIZXTINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641698 | |

| Record name | 4-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-46-4 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.